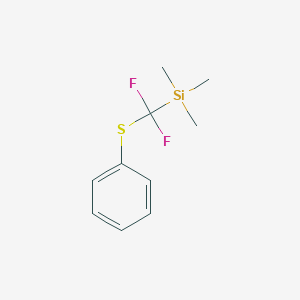

(Difluoro(phenylthio)methyl)trimethylsilane

Description

BenchChem offers high-quality (Difluoro(phenylthio)methyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Difluoro(phenylthio)methyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[difluoro(phenylsulfanyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2SSi/c1-14(2,3)10(11,12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLERGMVGBYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to (Difluoro(phenylthio)methyl)trimethylsilane

An In-depth Technical Guide to (Difluoro(phenylthio)methyl)trimethylsilane: A Multifunctional Reagent for Modern Fluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoromethyl group (CF2H) is of particular interest as it can serve as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive overview of (Difluoro(phenylthio)methyl)trimethylsilane (Me3SiCF2SPh), a versatile and powerful reagent for the introduction of the difluoromethyl moiety and its derivatives.

(Difluoro(phenylthio)methyl)trimethylsilane, also denoted as Me3SiCF2SPh, is a stable, liquid organosilane reagent developed for nucleophilic difluoromethylation reactions.[2] Unlike its sulfonyl counterpart, [(phenylsulfonyl)difluoromethyl]trimethylsilane (Me3SiCF2SO2Ph), which is also a potent difluoromethylating agent, the phenylthio- derivative offers a unique reactivity profile.[2][3] Its significance lies in its ability to act as a precursor to multiple reactive species, making it a multifunctional tool in the synthetic chemist's arsenal.[2]

The incorporation of fluorine can drastically alter the physicochemical properties of a molecule, including its lipophilicity, bioavailability, and metabolic stability.[3] Reagents like Me3SiCF2SPh provide a reliable and efficient means to forge carbon-fluorine bonds, a critical step in the synthesis of novel pharmaceuticals and agrochemicals.[3][4]

Synthesis and Physicochemical Properties

Synthesis

(Difluoro(phenylthio)methyl)trimethylsilane was first prepared in an 86% yield under Barbier reaction conditions.[2] This method offers a practical and efficient route to this valuable reagent.

Experimental Protocol: Synthesis of (Difluoro(phenylthio)methyl)trimethylsilane[2]

-

Objective: To synthesize (Difluoro(phenylthio)methyl)trimethylsilane via a Barbier-type reaction.

-

Materials:

-

Magnesium metal

-

Trifluoromethyl phenyl sulfide, sulfoxide, or sulfone

-

Chlorotrimethylsilane (Me3SiCl)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, add magnesium turnings and the chosen trifluoromethyl phenyl precursor.

-

Add anhydrous THF to the mixture.

-

Add chlorotrimethylsilane to the reaction mixture.

-

The reaction is initiated and proceeds under Barbier conditions.

-

Upon completion, the reaction is quenched, and the product is isolated and purified to yield (Difluoro(phenylthio)methyl)trimethylsilane as a stable liquid.

-

Physicochemical Properties

While specific physical constants for (Difluoro(phenylthio)methyl)trimethylsilane are not detailed in the provided search results, general properties of related organosilanes can be inferred. It is a liquid at room temperature and, like many organosilanes, should be handled in a well-ventilated fume hood, taking care to avoid moisture, as organosilanes can be water-sensitive.[2][5]

| Property | Description |

| Molecular Formula | C10H14F2SSi |

| Appearance | Stable liquid[2] |

| Key Functional Groups | Trimethylsilyl (SiMe3), Difluoromethylene (CF2), Phenylthio (SPh) |

| Reactivity | The silicon-carbon bond is susceptible to cleavage by nucleophiles (e.g., fluoride ions), while the carbon-sulfur bond can undergo radical cleavage.[2] |

| Handling | Should be handled under an inert atmosphere. Organosilanes can react with water, alcohols, and other protic sources.[5][6] Standard personal protective equipment (gloves, safety glasses) is required. Use in a well-ventilated area. |

Reactivity and Mechanistic Insights

The utility of Me3SiCF2SPh stems from the selective cleavage of its C-Si and C-S bonds, enabling it to act as a source for different difluoromethyl-containing synthons.

Nucleophilic (Phenylthio)difluoromethylation

The primary application of Me3SiCF2SPh is in fluoride-induced nucleophilic (phenylthio)difluoromethylation.[2] In this reaction, a fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT) or cesium fluoride (CsF), activates the silicon center. This activation facilitates the transfer of the nucleophilic "PhSCF2" group to various electrophiles, most notably aldehydes and ketones.[2]

This method is highly efficient for both enolizable and non-enolizable carbonyl compounds, leading to the formation of (phenylthio)difluoromethylated alcohols in good to excellent yields.[2]

A Multifunctional Reagent

A key advantage of Me3SiCF2SPh is its versatility. Beyond being a source of the PhSCF2⁻ anion, it can also serve as a synthon for other difluoromethyl species through selective bond cleavage.[2]

-

As a "PhSCF2⁻" Equivalent: This is its primary mode of reactivity in fluoride-induced reactions with electrophiles like carbonyls.[2]

-

As a "•CF2⁻" (Difluoromethylene Radical Anion) Equivalent: Through a combination of ionic cleavage of the C-Si bond and radical cleavage of the C-S bond, Me3SiCF2SPh can be used in radical cyclization reactions.[2] For example, its reaction with (R)-N-tert-butanesulfinimines proceeds with high diastereoselectivity, and the resulting products can be transformed into chiral difluoro-substituted pyrrolidines via intramolecular radical cyclization.[2]

-

As a "HCF2⁻" Equivalent: The phenylthio group in the adducts can be removed under radical conditions, effectively making the reagent an equivalent for the difluoromethyl anion.[2]

This multifunctional character provides significant flexibility in synthetic design, allowing access to a diverse range of difluoromethylated compounds from a single reagent.

Applications in Synthesis

The ability to introduce the PhSCF2 group, which can be further transformed, makes Me3SiCF2SPh a valuable reagent in medicinal chemistry and drug development.

Synthesis of Difluoromethylated Alcohols and Amines

As previously described, the most direct application is the synthesis of (phenylthio)difluoromethylated alcohols from carbonyl compounds.[2] These products can be valuable intermediates. Furthermore, through reactions with sulfinimines, chiral difluoromethylated amines can be prepared with high stereoselectivity.[2]

Experimental Protocol: Nucleophilic (Phenylthio)difluoromethylation of an Aldehyde[2]

-

Objective: To synthesize a (phenylthio)difluoromethylated alcohol from an aldehyde using Me3SiCF2SPh.

-

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

(Difluoro(phenylthio)methyl)trimethylsilane (Me3SiCF2SPh)

-

Fluoride source (e.g., catalytic TBAT or CsF)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

To a solution of the aldehyde in anhydrous THF, add the fluoride source.

-

Add (Difluoro(phenylthio)methyl)trimethylsilane to the mixture at an appropriate temperature (e.g., room temperature).

-

Stir the reaction mixture until completion, monitoring by TLC or GC-MS.

-

Upon completion, perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alcohol.

-

Conclusion

(Difluoro(phenylthio)methyl)trimethylsilane is a highly effective and versatile reagent for introducing fluorine into organic molecules. Its straightforward synthesis, stability, and, most importantly, its multifunctional reactivity make it a superior choice for specific synthetic challenges. By serving as a precursor to nucleophilic, radical anion, and difluoromethyl anion synthons, Me3SiCF2SPh provides chemists with a powerful and flexible tool for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Shanghai Institute of Organic Chemistry of CAS. Preparation method of [(phenyl sulfonyl) difluoro methyl] trimethyl silane. CN100335486C, published September 5, 2007. Accessed January 27, 2026.

- Jia, R., Wang, X., & Hu, J. Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182 (2021).

-

ChemicalBook. (Difluoromethyl)trimethylsilane. Accessed January 27, 2026.

- Prakash, G. K. S., & Hu, J. Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(10), 921-930 (2007).

- Kosobokov, M. D. Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 77(13), 5850-5855 (2012).

- Bayarmagnai, B., Matheis, C., Jouvin, K., & Goossen, L. J. Synthesis of difluoromethyl thioethers from difluoromethyl trimethylsilane and organothiocyanates generated in situ. Angewandte Chemie International Edition, 54(19), 5753-5756 (2015).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9479, Phenyl methyl difluorosilane. Accessed January 27, 2026.

-

ResearchGate. Convenient preparation of aryl methyl and aryl phenyl sulfides from arenediazonium tetrafluoroborates and trimethyl (methylthio)-and trimethyl (phenylthio) …. Accessed January 27, 2026.

-

PubMed. Synthesis and transformation of [difluoro(phenylseleno)methyl]- trimethylsilane. Accessed January 27, 2026.

-

Sigma-Aldrich. (Difluoromethyl)trimethylsilane. Product Number 744050. Accessed January 27, 2026.

-

ChemicalBook. (phenylthiomethyl)trimethylsilane(17873-08-4) 1 h nmr. Accessed January 27, 2026.

- Besset, T., & Poisson, T. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7138-7182 (2021).

-

Silicones Environmental, Health, and Safety Center. SAFE HANDLING OF SiH SILICONE PRODUCTS. Accessed January 27, 2026.

-

Baran, P. S., & Richter, J. M. A New Reagent for Direct Difluoromethylation. PMC, NIH. Accessed January 27, 2026.

-

Silicones Environmental, Health, and Safety Center. GLOBAL SAFE HANDLING OF CHLOROSILANES. Accessed January 27, 2026.

-

ChemicalBook. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum. Accessed January 27, 2026.

-

Chinese Journal of Organic Chemistry. Recent Progress on Difluoromethylation Methods. Accessed January 27, 2026.

- Kim, C. H., & Lee, M. E. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph 4 C 4 Si(SiMe 3 )]. Journal of the Korean Chemical Society, 46(5), 453-457 (2002).

- Miele, M., & Pace, V. (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. Australian Journal of Chemistry, 74(5), 413-420 (2021).

-

Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Accessed January 27, 2026.

-

Daken Chem. Organosilane | Electronic Chemicals Supplier. Accessed January 27, 2026.

-

ChemicalBook. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum. Accessed January 27, 2026.

-

Chem-Impex. Trimethyl(phenylthio)silane. Accessed January 27, 2026.

-

ResearchGate. Recent Advances in Difluoromethylation Reaction. Accessed January 27, 2026.

-

Organic Syntheses. Difluoromethylation of Phenols. Accessed January 27, 2026.

- Dilman, A. D., et al. Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. Journal of Fluorine Chemistry, 248, 109827 (2021).

Sources

The Synthesis and Preparation of (Difluoro(phenylthio)methyl)trimethylsilane: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis and preparation of (Difluoro(phenylthio)methyl)trimethylsilane (PhSCF₂SiMe₃), a versatile reagent in modern organofluorine chemistry. The document is structured to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of the compound's synthetic route, the underlying mechanistic principles, and a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both scientific integrity and successful replication. This guide details the highly efficient magnesium-mediated reductive silylation of difluoromethyl phenyl sulfide, a method pioneered by Prakash, Hu, and Olah. The significance of (Difluoro(phenylthio)methyl)trimethylsilane lies in its utility as a nucleophilic difluoro(phenylthio)methylation agent, enabling the introduction of the valuable gem-difluoromethyl group into a variety of organic molecules.

Introduction: The Significance of (Difluoro(phenylthio)methyl)trimethylsilane in Fluorine Chemistry

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluoromethylene (-CF₂-) group, in particular, is a key structural motif in numerous pharmaceuticals and agrochemicals due to its ability to act as a bioisostere for carbonyl groups, ethers, and other functional groups, while often enhancing metabolic stability and binding affinity. (Difluoro(phenylthio)methyl)trimethylsilane has emerged as a critical reagent for the introduction of the PhSCF₂- moiety, which can be further transformed into the desired CF₂H or CF₂ group.[1][2]

This guide focuses on a robust and efficient method for the preparation of (Difluoro(phenylthio)methyl)trimethylsilane, specifically the magnesium-mediated reductive silylation. This approach, developed by Prakash, Hu, and Olah, offers a significant improvement over previous methods, providing a stable, liquid reagent in high yield.[3]

Synthetic Methodology: A Deep Dive into the Magnesium-Mediated Reductive Silylation

The core of the synthesis of (Difluoro(phenylthio)methyl)trimethylsilane lies in a Barbier-type reaction. This one-pot reaction involves the reaction of an organic halide with a carbonyl compound in the presence of a metal, typically magnesium, zinc, or indium. In this specific application, a sulfur-containing precursor, difluoromethyl phenyl sulfide, is reductively silylated using magnesium metal and chlorotrimethylsilane.

Mechanistic Rationale and Causality

The reaction proceeds through the formation of a transient organomagnesium species. The highly reactive magnesium metal inserts into the carbon-sulfur bond of the difluoromethyl phenyl sulfide, which is activated by the presence of the two electron-withdrawing fluorine atoms. This insertion generates a carbanionic intermediate that is subsequently trapped by the electrophilic silicon of chlorotrimethylsilane.

The choice of magnesium is critical; its high reactivity allows for the reductive cleavage of the C-S bond under relatively mild conditions. The use of a polar aprotic solvent like tetrahydrofuran (THF) is essential to solvate the organomagnesium intermediate and facilitate the reaction.

dot

Caption: Reaction mechanism for the synthesis of (Difluoro(phenylthio)methyl)trimethylsilane.

Detailed Experimental Protocol

This protocol is based on the groundbreaking work of Prakash, Hu, and Olah and is designed to be a self-validating system for the synthesis of (Difluoro(phenylthio)methyl)trimethylsilane.[4]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Difluoromethyl phenyl sulfide | C₇H₆F₂S | 160.19 | 1.60 g | 10.0 mmol | Starting material |

| Magnesium turnings | Mg | 24.31 | 0.36 g | 15.0 mmol | Activated |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | 1.63 g (1.9 mL) | 15.0 mmol | Freshly distilled |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - | For quenching |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |

Step-by-Step Procedure

-

Preparation of the Reaction Vessel: A 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried under a stream of argon to ensure anhydrous conditions.

-

Charging the Flask: The flask is charged with magnesium turnings (0.36 g, 15.0 mmol) and anhydrous THF (10 mL).

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface if the reaction is sluggish to initiate.

-

Addition of Reactants: A solution of difluoromethyl phenyl sulfide (1.60 g, 10.0 mmol) and freshly distilled chlorotrimethylsilane (1.63 g, 15.0 mmol) in anhydrous THF (10 mL) is prepared and transferred to the dropping funnel.

-

Reaction Execution: The solution from the dropping funnel is added dropwise to the stirred suspension of magnesium in THF at room temperature. An exothermic reaction is typically observed. After the initial exotherm subsides, the reaction mixture is stirred at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford (Difluoro(phenylthio)methyl)trimethylsilane as a colorless liquid. An 86% yield has been reported for this reaction.[3]

dot

Caption: Experimental workflow for the synthesis of (Difluoro(phenylthio)methyl)trimethylsilane.

Applications in Organic Synthesis

(Difluoro(phenylthio)methyl)trimethylsilane is a valuable reagent for the nucleophilic introduction of the difluoro(phenylthio)methyl group into various electrophiles. This reactivity is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon center and generates the nucleophilic carbanion.

Key applications include:

-

Reaction with Carbonyl Compounds: It reacts readily with aldehydes and ketones to form the corresponding α,α-difluoro-β-hydroxy thioethers.[3]

-

Synthesis of gem-Difluoromethylenated Compounds: The resulting adducts from reactions with cyclic imides and anhydrides can be further transformed into valuable gem-difluoromethylenated heterocyclic compounds.[1][5]

Conclusion

The magnesium-mediated reductive silylation of difluoromethyl phenyl sulfide provides an efficient and high-yielding route to (Difluoro(phenylthio)methyl)trimethylsilane. This technical guide has outlined the key mechanistic considerations and provided a detailed, actionable protocol for its synthesis. The versatility of the title compound as a nucleophilic difluoromethylating agent underscores its importance in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications. The provided protocol, when followed with attention to anhydrous techniques, should provide a reliable method for the preparation of this valuable synthetic tool.

References

-

Prakash, G. K. S.; Hu, J.; Olah, G. A. Preparation of Tri- and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of Chlorosilanes Using Tri- and Difluoromethyl Sulfides, Sulfoxides, and Sulfones. J. Org. Chem.2003 , 68 (11), 4457–4463. [Link]

-

Prakash, G. K. S.; Hu, J.; Wang, Y.; Olah, G. A. Fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds with [difluoro- (phenylthio)methyl]trimethylsilane (TMS–CF2SPh). J. Fluorine Chem.2005 , 126 (4), 529-534. [Link]

-

Bootwicha, T.; Panichakul, D.; Kuhakarn, C.; Prabpai, S.; Kongsaeree, P.; Tuchinda, P.; Reutrakul, V.; Pohmakotr, M. Fluoride-catalyzed addition of PhSCF2SiMe3 to N-substituted cyclic imides followed by radical cyclization: general synthetic strategy of gem-difluoromethylenated 1-azabicyclic compounds. J. Org. Chem.2009 , 74 (10), 3798-805. [Link]

-

Prakash, G. K. S.; Hu, J. Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Acc. Chem. Res.2007 , 40 (10), 921–930. [Link]

-

Pohmakotr, M.; Ieawsuwan, W.; Tuchinda, P.; Kongsaeree, P.; Prabpai, S.; Reutrakul, V. Fluoride-catalyzed nucleophilic addition of PhSCF2SiMe3 to anhydrides: synthesis of γ-difluoromethylated γ-lactams. Org. Lett.2004 , 6 (24), 4547-50. [Link]

-

Qin, Y. Y.; Qiu, X. L.; Yang, Y. Y.; Meng, W. D.; Qing, F. L. Synthesis and transformation of [difluoro(phenylseleno)methyl]- trimethylsilane. J. Org. Chem.2005 , 70 (22), 9040-3. [Link]

Sources

An In-Depth Technical Guide to (Difluoro(phenylthio)methyl)trimethylsilane: Synthesis, Properties, and Applications

Introduction: A Versatile Reagent for Modern Fluorine Chemistry

The strategic introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a valuable tool for fine-tuning molecular properties. Among the diverse array of fluorinated building blocks, reagents that enable the introduction of the difluoromethyl group (CF₂) have garnered significant attention. (Difluoro(phenylthio)methyl)trimethylsilane, with the chemical formula C₁₀H₁₄F₂SSi and CAS number 536975-49-2, has emerged as a key reagent for the nucleophilic transfer of the "(phenylthio)difluoromethyl" (PhSCF₂) group.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of (Difluoro(phenylthio)methyl)trimethylsilane features a central carbon atom bonded to two fluorine atoms, a phenylthio group (SPh), and a trimethylsilyl group (Si(CH₃)₃). This arrangement is key to its reactivity, with the silicon-carbon bond being susceptible to cleavage by a fluoride source, which initiates the transfer of the nucleophilic PhSCF₂ moiety.

Visualizing the Core Structure

Caption: 2D representation of (Difluoro(phenylthio)methyl)trimethylsilane.

Key Physicochemical Data

While a comprehensive experimental dataset for this specific compound is not widely available in public databases, its properties can be inferred from related compounds and its intended use as a laboratory chemical.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₄F₂SSi | [1] |

| Molecular Weight | 232.37 g/mol | [1] |

| CAS Number | 536975-49-2 | [1] |

| Physical State | Stable liquid | [1] |

| Boiling Point | Not explicitly reported. Expected to be distillable under reduced pressure. | Based on similar organosilicon compounds. |

| Density | Not explicitly reported. | |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether). | Inferred from synthesis and reaction conditions. |

Synthesis of (Difluoro(phenylthio)methyl)trimethylsilane

The seminal work by Prakash, Hu, and Olah describes the preparation of (Difluoro(phenylthio)methyl)trimethylsilane. The synthesis is achieved via a Barbier-type reaction, which involves the in situ generation of an organometallic species.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on the established synthesis of related fluorinated organosilicon compounds and the reported Barbier-type reaction conditions.[1]

Materials:

-

Bromodifluoromethyl phenyl sulfide (PhSCF₂Br)

-

Chlorotrimethylsilane (TMSCl)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with magnesium turnings.

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface.

-

Reaction Mixture: Anhydrous THF is added to the flask, and a solution of bromodifluoromethyl phenyl sulfide and a stoichiometric excess of chlorotrimethylsilane in anhydrous THF is prepared and added to the dropping funnel.

-

Addition: A small portion of the solution from the dropping funnel is added to the magnesium suspension. The reaction is initiated, which is often indicated by a gentle reflux or a change in color.

-

Exothermic Control: The remaining solution is added dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, external cooling with a water bath may be necessary.

-

Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux until the magnesium is consumed.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a stirred mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford (Difluoro(phenylthio)methyl)trimethylsilane as a stable liquid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a sharp singlet around 0.2-0.4 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons of the phenyl group would appear as multiplets in the range of 7.2-7.8 ppm.

-

¹³C NMR: The trimethylsilyl methyl carbons would resonate near 0 ppm. The aromatic carbons would appear in the typical region of 120-140 ppm. The key signal would be the CF₂ carbon, which would be a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. A singlet or a narrow multiplet would be expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the C-F₂ environment. For instance, the ¹⁹F NMR of the related [(phenylsulfonyl)difluoromethyl]trimethylsilane shows a singlet at -112.9 ppm.

Reactivity and Mechanistic Insights

(Difluoro(phenylthio)methyl)trimethylsilane serves as a potent nucleophilic "(phenylthio)difluoromethylating" agent. Its reactivity is unlocked by the action of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

Mechanism of Activation and Nucleophilic Transfer

The reaction proceeds through a fluoride-induced cleavage of the silicon-carbon bond. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments to release the "(phenylthio)difluoromethyl" anion (PhSCF₂⁻), which is the active nucleophile. This nucleophile can then react with a variety of electrophiles, most notably carbonyl compounds.

Caption: Mechanism of fluoride-induced nucleophilic (phenylthio)difluoromethylation.

Applications in Organic Synthesis

The primary application of (Difluoro(phenylthio)methyl)trimethylsilane is the synthesis of (phenylthio)difluoromethylated alcohols from aldehydes and ketones. This reaction is particularly valuable because it is effective for both non-enolizable and enolizable carbonyl compounds. The resulting products can be further transformed; for example, the phenylthio group can be removed under reductive conditions to yield difluoromethylated alcohols.

Key advantages of this reagent include:

-

High Efficiency: It efficiently transfers the PhSCF₂ group to a range of carbonyl compounds in good to excellent yields.

-

Mild Reaction Conditions: The fluoride-induced activation allows the reaction to proceed under relatively mild conditions.

-

Versatility: The resulting (phenylthio)difluoromethylated products are valuable intermediates for further synthetic manipulations.

Safety and Handling

As with all organofluorine and organosilicon compounds, (Difluoro(phenylthio)methyl)trimethylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Inhalation: Avoid inhaling vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents. The container should be tightly sealed under an inert atmosphere.

Conclusion and Future Outlook

(Difluoro(phenylthio)methyl)trimethylsilane is a valuable and versatile reagent for the introduction of the (phenylthio)difluoromethyl group into organic molecules. Its straightforward synthesis and efficient reactivity with carbonyl compounds make it an important tool for synthetic chemists, particularly those in the fields of medicinal and agricultural chemistry. The ability to generate a key fluorinated building block under mild conditions ensures its continued application in the development of novel bioactive compounds and advanced materials. Further research into the reactivity of this reagent with other classes of electrophiles is likely to expand its synthetic utility even further.

References

-

Prakash, G. K. S.; Hu, J.; Wang, Y.; Olah, G. A. Fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds with [difluoro(phenylthio)methyl]trimethylsilane (TMS–CF2SPh). J. Fluorine Chem.2005 , 126 (4), 529–534. [Link]

-

Prakash, G. K. S.; Hu, J.; Olah, G. A. Preparation of trifluoromethyl- and difluoromethylsilanes via an unusual magnesium metal-mediated reductive tri- and difluoromethylation of chlorosilanes using tri- and difluoromethyl sulfides, sulfoxides, and sulfones. J. Org. Chem.2003 , 68 (11), 4457–4463. [Link]

Sources

Spectroscopic Profile of (Difluoro(phenylthio)methyl)trimethylsilane: A Technical Guide

Introduction

(Difluoro(phenylthio)methyl)trimethylsilane, with the chemical structure PhSCF₂SiMe₃, is a fascinating organosilicon compound that incorporates several key functional groups: a trimethylsilyl (TMS) moiety, a difluoromethylene bridge, and a phenylthio group. This unique combination of features makes it a potentially valuable reagent in organic synthesis, particularly for the introduction of the difluoromethylthio group, a motif of growing interest in medicinal and agricultural chemistry. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application.

Molecular Structure and Spectroscopic Implications

The structure of (Difluoro(phenylthio)methyl)trimethylsilane dictates the expected spectroscopic signatures. The molecule's key components for analysis are the trimethylsilyl group, the phenyl ring protons, and the fluorine atoms, along with the quaternary carbons and the carbon of the CF₂ group.

Caption: Molecular structure of (Difluoro(phenylthio)methyl)trimethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (Difluoro(phenylthio)methyl)trimethylsilane. Predictions for ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR are detailed below.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for ¹H, ¹³C, and ²⁹Si NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.[1]

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe singlets for all unique carbon atoms. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

²⁹Si NMR: Obtain an inverse-gated decoupled ²⁹Si spectrum to get a quantitative signal.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main regions of interest: the aliphatic region for the trimethylsilyl protons and the aromatic region for the phenyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 0.3 - 0.5 | Singlet | 9H | Si(CH₃)₃ | The trimethylsilyl protons are highly shielded and typically appear as a sharp singlet upfield. The presence of the electronegative CF₂ group will likely cause a slight downfield shift compared to simpler alkylsilanes. |

| ~ 7.2 - 7.6 | Multiplet | 5H | C₆H₅ | The protons of the phenyl ring will appear in the aromatic region. The ortho-, meta-, and para-protons may not be fully resolved and could present as a complex multiplet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 0 - 2 | Si(CH₃)₃ | The methyl carbons of the TMS group are highly shielded and appear upfield. |

| ~ 120 - 140 (Triplet due to C-F coupling) | C F₂ | This carbon is directly attached to two fluorine atoms, which will cause a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet. |

| ~ 125 - 135 | Phenyl Carbons (ortho, meta, para, ipso) | The aromatic carbons will appear in their characteristic region. The ipso-carbon (attached to sulfur) will likely be the most shielded of the aromatic signals. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key diagnostic tool for this molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -90 to -110 | Singlet | The two fluorine atoms are equivalent and will appear as a singlet in a proton-decoupled spectrum. The chemical shift is influenced by both the silicon and the sulfur atoms. Based on similar structures, a shift in this range is expected.[2] |

Predicted ²⁹Si NMR Spectrum

The ²⁹Si NMR will confirm the silicon environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -15 to -25 | Triplet (due to Si-C-F coupling) | The silicon atom is coupled to the two fluorine atoms through the carbon atom (²JSiF), which will split the signal into a triplet. |

Infrared (IR) Spectroscopy

IR spectroscopy will identify the characteristic functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3060 | Aromatic C-H stretch | Medium |

| ~ 2960, 2900 | Aliphatic C-H stretch (in Si-CH₃) | Medium-Strong |

| ~ 1580, 1480, 1440 | C=C aromatic ring stretch | Medium-Strong |

| ~ 1250 | Si-CH₃ symmetric deformation | Strong |

| ~ 1100 - 1000 | C-F stretch | Strong |

| ~ 840, 750 | Si-C stretch and CH₃ rock | Strong |

| ~ 740, 690 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

| ~ 700 - 600 | C-S stretch | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. Electrospray ionization (ESI) could also be used, potentially showing the protonated molecule [M+H]⁺ or adducts.[1]

-

Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred to obtain accurate mass measurements, which can confirm the elemental composition.[3]

-

Analysis: The sample is introduced into the ion source (e.g., via direct infusion or after separation by gas chromatography), and the resulting ions are separated by their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern

The fragmentation of (Difluoro(phenylthio)methyl)trimethylsilane under EI conditions is expected to be driven by the stability of the resulting fragments.

Sources

The Ascent of the Difluoromethyl Group: A Chronicle of Reagent Discovery and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal and agricultural chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups have made it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] This guide chronicles the fascinating history of difluoromethylation, from its early, often hazardous, beginnings to the sophisticated and versatile reagents available today. We will explore the key discoveries that have shaped the field, the evolution of synthetic methodologies, and the mechanistic principles that underpin these powerful transformations. This comprehensive overview aims to provide researchers with a deep understanding of the causality behind experimental choices and to serve as a practical resource for the strategic incorporation of the CF₂H moiety in drug discovery and development.

Early Days and Environmental Impetus: A Shift in the Fluorination Landscape

The story of difluoromethylation begins not in the pursuit of medicinal chemistry, but in the realm of industrial applications. One of the earliest and most widely used sources of the difluoromethyl group was chlorodifluoromethane (ClCF₂H), commercially known as Freon-22.[3][4] This compound, primarily used as a refrigerant and fire repellent, also found utility as a difluoromethylating agent.[3][4] However, the landscape of organofluorine chemistry was irrevocably altered by the growing understanding of the detrimental effects of chlorofluorocarbons (CFCs) on the ozone layer. The landmark 1987 Montreal Protocol, which mandated the phasing out of ozone-depleting substances, acted as a powerful catalyst for the development of new, environmentally benign fluorination reagents.[4] This legislative shift spurred a wave of innovation, moving the field away from CFCs and towards safer and more efficient methods for introducing fluorine-containing groups.

For many years, the primary method for installing a CF₂H group was indirect, relying on the deoxyfluorination of aldehydes.[3][4] Reagents such as N,N-diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), derived from the highly toxic and gaseous sulfur tetrafluoride (SF₄), were the workhorses for this transformation.[3][4] While effective in many cases, these reagents suffer from significant drawbacks, including limited substrate scope, scalability issues, and potential for explosive decomposition.[4] The development of the bench-stable crystalline solid XtalFluor-M® represented a significant improvement in terms of safety and handling.[4]

The Dawn of Direct Difluoromethylation: A Mechanistic Trichotomy

The limitations of indirect methods fueled the quest for reagents capable of directly transferring the CF₂H unit. Over the past few decades, a diverse arsenal of difluoromethylation reagents has been developed, which can be broadly categorized based on their reactive nature: nucleophilic, electrophilic, and radical.[1][5][6] This mechanistic divergence has provided chemists with a versatile toolkit to address a wide range of synthetic challenges.

Nucleophilic Difluoromethylation: Taming the Difluoromethyl Anion

Nucleophilic difluoromethylation strategies involve the generation of a difluoromethyl anion (CF₂H⁻) or its synthetic equivalent, which can then react with various electrophiles.[1] A significant challenge in this area is the inherent instability of the CF₂H⁻ anion.[1] A breakthrough came with the development of (difluoromethyl)trimethylsilane (TMSCF₂H) as a stable and effective precursor.[1][4] While early applications of silane reagents required harsh conditions, the work of Hu and coworkers in 2011 provided a general and mild protocol for the difluoromethylation of alcohols and sulfonamides using TMSCF₂H.[4]

The utility of nucleophilic difluoromethylating agents has been greatly expanded through transition metal catalysis. Mikami and coworkers reported the first copper-catalyzed difluoromethylation of aryl iodides using the zinc-based reagent [(DMPU)₂Zn(CF₂H)₂], which was developed by Vicic and coworkers.[4][7] This method involves a transmetalation from zinc to copper, generating a reactive cuprate species.[4][7] Sanford's work demonstrated that a similar cuprate complex could be generated in situ from catalytic amounts of a copper precursor and TMSCF₂H.[4]

Workflow for Copper-Catalyzed Nucleophilic Difluoromethylation:

Caption: Generalized catalytic cycle for copper-catalyzed nucleophilic difluoromethylation.

Electrophilic Difluoromethylation: The Quest for a "CF₂H⁺" Synthon

Electrophilic difluoromethylation reagents deliver a formal "CF₂H⁺" equivalent to nucleophilic substrates. The development of stable and effective electrophilic reagents has been a significant area of research. Early examples include S-(difluoromethyl)diarylsulfonium salts, which were shown to be effective for the difluoromethylation of nucleophiles such as sulfonic acids, tertiary amines, and phosphines.[8] More recently, hypervalent iodine compounds and sulfoximines have emerged as powerful electrophilic difluoromethylating agents.[1] Another approach involves the in situ generation of difluorocarbene (:CF₂), which can then be trapped by nucleophiles.[1] Reagents such as PhSO₂CF₂Cl (Hu's Reagent) can act as carbene precursors.[1]

Radical Difluoromethylation: A Paradigm Shift with Broad Applicability

The advent of radical difluoromethylation has revolutionized the field, offering mild reaction conditions and exceptional functional group tolerance.[9] These methods rely on the generation of the difluoromethyl radical (•CF₂H), which can then engage in a variety of transformations.[4]

A pivotal moment in radical difluoromethylation was the pioneering work of Chen and coworkers, who used gaseous iododifluoromethane (CF₂HI) as a •CF₂H source for the iododifluoromethylation of alkenes.[4] However, the gaseous nature of this reagent limited its practical application. Inspired by this work, Baran and coworkers developed zinc difluoromethanesulfinate, [Zn(SO₂CF₂H)₂] (DFMS), a bench-stable, easy-to-handle solid that serves as an excellent precursor to the difluoromethyl radical.[4][10] DFMS has proven to be highly effective for the direct difluoromethylation of a wide range of substrates, including heteroarenes.[10]

The generation of the difluoromethyl radical can be achieved through various activation methods, including single-electron oxidation or reduction of appropriate precursors.[4] The emergence of photoredox catalysis has provided a particularly powerful platform for radical difluoromethylation.[2][11][12] Using visible light and a suitable photocatalyst, a variety of precursors can be converted to the •CF₂H radical under exceptionally mild conditions.[2][12] For instance, bromodifluoroacetic acid (BrCF₂CO₂H) can be used to generate difluorocarbene in the presence of an iridium photocatalyst for the O-difluoromethylation of phenols.[13]

Key Precursors for Radical Difluoromethylation:

| Reagent | Structure | Activation Method |

| Iododifluoromethane | ICH₂F | Radical Abstraction |

| Zinc Difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Single-Electron Oxidation |

| Difluoromethanesulfonyl Chloride | ClSO₂CF₂H | Single-Electron Reduction |

| Bromodifluoromethane | BrCF₂H | Radical Abstraction |

| Difluoroacetic Acid | CF₂HCO₂H | Decarboxylation (Minisci-type) |

| (Bromodifluoromethyl)phosphonium bromide | [Ph₃PCH₂Br]Br | Photoredox Catalysis |

Experimental Protocol: Radical C-H Difluoromethylation of a Heteroarene using DFMS

-

To a reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv), [Zn(SO₂CF₂H)₂] (DFMS) (1.5 equiv), and a suitable solvent (e.g., a mixture of an organic solvent and water).

-

Add the oxidant (e.g., tert-butyl hydroperoxide) to the mixture.

-

Stir the reaction mixture vigorously at room temperature and open to the air for the specified time (typically monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heteroarene.

The Impact on Drug Discovery and Development

The development of a diverse and efficient toolbox for difluoromethylation has had a profound impact on the pharmaceutical and agrochemical industries.[3][14] The ability to introduce the CF₂H group at a late stage in a synthetic sequence allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] The unique properties of the difluoromethyl group can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity.[1] Increased lipophilicity can enhance penetration of the blood-brain barrier, which is crucial for the development of central nervous system (CNS) active drugs.[1]

Logical Progression of Difluoromethylation Reagent Development:

Caption: Evolution of difluoromethylation reagents and methodologies.

Conclusion and Future Outlook

The journey of difluoromethylation reagents from industrial commodities to sophisticated tools for molecular engineering is a testament to the ingenuity and adaptability of the chemical sciences. Driven by environmental concerns and the demands of modern drug discovery, the field has witnessed a remarkable evolution. While significant progress has been made, the development of new, more efficient, and selective difluoromethylation methods remains an active area of research. Future innovations will likely focus on enantioselective difluoromethylation, the development of novel catalytic systems, and the application of these methods to increasingly complex biological molecules. The continued expansion of the difluoromethylation toolkit will undoubtedly play a crucial role in the creation of the next generation of pharmaceuticals and agrochemicals.

References

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7015-7044. [Link]

-

Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home. Retrieved from [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). A new reagent for direct difluoromethylation. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Liu, Q., Kong, T., Ni, C., & Hu, J. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]

-

Hu, J., Zhang, W., & Wang, F. (2012). Recent advances in the synthetic application of difluorocarbene. Chinese Journal of Chemistry, 30(11), 2451-2460. [Link]

-

Carboni, D., & Dagousset, G. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 9(13), 3596-3610. [Link]

-

Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1937-1945. [Link]

-

O'Brien, A. G., Maruyama, A., Inokuma, Y., Fujita, M., Baran, P. S., & Blackmond, D. G. (2014). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 16(12), 3368-3371. [Link]

-

Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 13(20), 5564-5567. [Link]

-

Carboni, D., & Dagousset, G. (2022). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Request PDF. [Link]

-

Umemoto, T., & Ishihara, S. (1993). New electrophilic difluoromethylating reagent. Journal of the American Chemical Society, 115(6), 2156-2164. [Link]

-

Prakash, G. K. S., & Hu, J. (2007). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 46(30), 5724-5729. [Link]

-

Ni, C., & Hu, J. (2017). Introduction of Difluoromethyl Through Radical Pathways. Chinese Journal of Chemistry, 35(5), 634-642. [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 7, 1006-1026. [Link]

-

Parente, M., Zlatopolskiy, E., Zischler, J., Krapf, M. K., Kordys, E., Neumaier, B., & Zarrad, F. (2021). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 26(16), 4991. [Link]

-

Sahoo, B., & Li, C. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(10), 2477. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Fluoride-Induced Nucleophilic (Phenylthio)difluoromethylation

Introduction: The Significance of the (Phenylthio)difluoromethyl Group in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CF2H) and its derivatives, such as the (phenylthio)difluoromethyl (PhSCF2) moiety, have garnered significant attention due to their unique stereoelectronic properties. The PhSCF2 group can serve as a versatile precursor to the CF2H group, which is often considered a lipophilic isostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding and enhancing metabolic stability and bioavailability.[1] The development of efficient and reliable methods for the introduction of the PhSCF2 group is therefore of paramount importance to researchers in drug development.

This technical guide provides an in-depth exploration of the mechanism of fluoride-induced nucleophilic (phenylthio)difluoromethylation, a powerful and widely utilized transformation in organofluorine chemistry. We will delve into the core principles governing this reaction, from the generation of the active nucleophile to its interaction with various electrophiles. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical synthetic methodology.

The Core Mechanism: An Autocatalytic Symphony Orchestrated by Fluoride

The fluoride-induced nucleophilic (phenylthio)difluoromethylation of electrophiles, particularly carbonyl compounds, using [difluoro(phenylthio)methyl]trimethylsilane (Me3SiCF2SPh) as the PhSCF2 source, operates through a fascinating and elegant autocatalytic cycle.[2] This process, initiated by a catalytic amount of a fluoride source, is a self-propagating reaction that efficiently delivers the (phenylthio)difluoromethyl group.

Step 1: Initiation - The Awakening of the Nucleophile

The reaction commences with the activation of the otherwise stable Me3SiCF2SPh reagent by a fluoride ion (F-). The fluoride source is a critical parameter in this reaction, with anhydrous sources being essential to prevent protonolysis of the highly basic intermediates. Tetrabutylammonium triphenyldifluorosilicate (TBAT) is an excellent choice due to its anhydrous nature and high solubility in organic solvents.[2] Alternatively, cesium fluoride (CsF) is often employed, its efficacy enhanced by its high solubility in polar aprotic solvents and the "naked" nature of the fluoride ion it provides, especially in the presence of crown ethers.[1][3]

The fluoride ion attacks the silicon atom of Me3SiCF2SPh, forming a transient pentacoordinate silicate intermediate. This hypervalent silicon species is unstable and readily fragments, releasing the highly nucleophilic (phenylthio)difluoromethyl anion (PhSCF2-) and trimethylsilyl fluoride (Me3SiF).

Caption: Initiation of the reaction via fluoride attack on the silicon center.

Step 2: Nucleophilic Attack - The Formation of the Key Intermediate

The newly generated PhSCF2- anion is a potent nucleophile that readily attacks the electrophilic center of the substrate. In the case of a carbonyl compound (an aldehyde or ketone), this results in the formation of a tetrahedral intermediate, an alkoxide.

Caption: Nucleophilic addition of the PhSCF₂⁻ anion to a carbonyl electrophile.

Step 3: The Autocatalytic Cycle - A Self-Sustaining Process

The generated alkoxide is the key to the autocatalytic nature of this reaction. This alkoxide can now act as a nucleophile itself, attacking the silicon atom of another molecule of Me3SiCF2SPh. This forms a new pentacoordinate silicate intermediate.

This intermediate then collapses, transferring the trimethylsilyl (TMS) group to the alkoxide oxygen, yielding the silylated final product and, crucially, regenerating the PhSCF2- anion. This newly formed anion can then participate in another round of nucleophilic attack on the carbonyl substrate, thus propagating the catalytic cycle.

Caption: The autocatalytic cycle of fluoride-induced (phenylthio)difluoromethylation.

This autocatalytic mechanism explains why only a catalytic amount of fluoride is required to initiate the reaction, which then proceeds to completion.[2]

Experimental Considerations and Causality

The successful execution of the fluoride-induced nucleophilic (phenylthio)difluoromethylation requires careful consideration of several experimental parameters. Understanding the "why" behind these choices is crucial for optimizing the reaction and troubleshooting any issues.

Choice of Fluoride Source: A Critical Decision

-

Tetrabutylammonium Triphenyldifluorosilicate (TBAT): As mentioned, TBAT is a highly effective, anhydrous, and soluble fluoride source.[2] Its organic cation ensures good solubility in common aprotic solvents like tetrahydrofuran (THF). Being anhydrous, it minimizes the risk of quenching the highly basic PhSCF2- anion.

-

Cesium Fluoride (CsF): CsF is a widely used and cost-effective fluoride source. Its high lattice energy means it is sparingly soluble in many organic solvents. However, in polar aprotic solvents like dimethylformamide (DMF) or with the addition of a phase-transfer catalyst like a crown ether (e.g., 18-crown-6), its solubility and reactivity are significantly enhanced.[1] The large, soft cesium cation interacts weakly with the small, hard fluoride anion, providing a more "naked" and therefore more reactive fluoride ion.

-

Tetrabutylammonium Fluoride (TBAF): While a common fluoride source, commercial TBAF solutions typically contain water, which can be detrimental to the reaction. Anhydrous TBAF is highly hygroscopic and can be challenging to handle. If used, it must be rigorously dried.

The Role of the Solvent

Aprotic polar solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are the solvents of choice for this reaction. They can dissolve the reagents and intermediates, and they do not possess acidic protons that would quench the PhSCF2- anion.

Substrate Scope

This methodology is applicable to a wide range of aldehydes and ketones, including both enolizable and non-enolizable substrates.[2] Aromatic, aliphatic, and α,β-unsaturated carbonyl compounds have all been successfully (phenylthio)difluoromethylated using this method.

Data Presentation: A Survey of Substrate Scope

The following table summarizes the results of the fluoride-induced (phenylthio)difluoromethylation of various aldehydes and ketones with Me3SiCF2SPh, showcasing the broad applicability of this reaction.

| Entry | Substrate (Carbonyl Compound) | Product | Yield (%) |

| 1 | Benzaldehyde | 1-(Phenyl)-2,2-difluoro-2-(phenylthio)ethanol | 92 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoro-2-(phenylthio)ethanol | 95 |

| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2-difluoro-2-(phenylthio)ethanol | 93 |

| 4 | Cinnamaldehyde | 1,1-Difluoro-1-(phenylthio)-4-phenylbut-3-en-2-ol | 85 |

| 5 | Cyclohexanone | 1-(Difluoro(phenylthio)methyl)cyclohexan-1-ol | 88 |

| 6 | Acetophenone | 2,2-Difluoro-1-phenyl-2-(phenylthio)propan-1-ol | 82 |

| 7 | Benzophenone | 2,2-Difluoro-1,1-diphenyl-2-(phenylthio)ethanol | 90 |

Data adapted from Prakash, G. K. S., et al. (2005). Journal of Fluorine Chemistry, 126(4), 529-534.[2]

Experimental Protocols

Preparation of [Difluoro(phenylthio)methyl]trimethylsilane (Me3SiCF2SPh)

A detailed, reliable procedure for the synthesis of the key reagent is essential.

Caption: Synthesis of the (phenylthio)difluoromethylating agent.

Step-by-Step Methodology:

-

To a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings and dry THF.

-

Add a small amount of 1,2-dibromoethane to activate the magnesium.

-

A solution of bromodifluoromethyl phenyl sulfide (PhSCF2Br) and chlorotrimethylsilane (Me3SiCl) in dry THF is added dropwise to the suspension of magnesium at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford [difluoro(phenylthio)methyl]trimethylsilane as a colorless liquid.[2]

General Procedure for the Nucleophilic (Phenylthio)difluoromethylation of a Carbonyl Compound

Step-by-Step Methodology:

-

To a solution of the carbonyl compound (1.0 mmol) and [difluoro(phenylthio)methyl]trimethylsilane (1.2 mmol) in dry THF (5 mL) under a nitrogen atmosphere, add a catalytic amount of TBAT (0.1 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL) and extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (phenylthio)difluoromethylated alcohol.[2]

Conclusion

The fluoride-induced nucleophilic (phenylthio)difluoromethylation is a robust and highly efficient method for the introduction of the valuable PhSCF2 moiety into organic molecules. Its elegant autocatalytic mechanism, initiated by a catalytic amount of fluoride, makes it an attractive and practical synthetic tool. A thorough understanding of the reaction mechanism and the factors influencing its efficiency, as detailed in this guide, empowers researchers to effectively apply this methodology in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science.

References

-

Prakash, G. K. S., Wang, Y., Olah, G. A., & Hu, J. (2005). Fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds with [difluoro(phenylthio)methyl]trimethylsilane (TMS–CF2SPh). Journal of Fluorine Chemistry, 126(4), 529-534. [Link]

-

Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of Chlorosilanes Using Tri- and Difluoromethyl Sulfides, Sulfoxides, and Sulfones. The Journal of Organic Chemistry, 68(11), 4457–4463. [Link]

-

Li, Y., & Hu, J. (2008). Fluoride ion-mediated nucleophilic fluoroalkylation of alkyl halides with Me3SiCF2SPh: Synthesis of PhSCF2- and CF2H-containing compounds. Journal of Fluorine Chemistry, 129(5), 382-385. [Link]

-

Iwase, S., Inagi, S., & Fuchigami, T. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journal of Organic Chemistry, 18, 872-880. [Link]

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. In G. A. Olah, D. R. Squire, & G. K. S. Prakash (Eds.), Synthetic Fluorine Chemistry (pp. 259-333). John Wiley & Sons.

-

Li, Y., & Hu, J. (2008). Fluoride ion-mediated nucleophilic fluoroalkylation of alkyl halides with Me3SiCF2SPh: Synthesis of PhSCF2- and CF2H-containing compounds. Journal of Fluorine Chemistry, 129(5), 382-385. [Link]

Sources

Methodological & Application

Protocol for using (Difluoro(phenylthio)methyl)trimethylsilane in difluoromethylation.

Application Note: Protocol for Nucleophilic Difluoromethylation using (Difluoro(phenylthio)methyl)trimethylsilane

as a robust surrogate for the difluoromethyl anion.Executive Summary

The Challenge: Direct nucleophilic difluoromethylation using the naked difluoromethyl anion (

The Solution: (Difluoro(phenylthio)methyl)trimethylsilane (

Mechanistic Principles & Logic

To ensure reproducibility, researchers must understand the underlying causality of the reaction steps.

The "Negative Fluorine Effect" Mitigation

Standard fluoroalkylation often fails because fluorine's high electronegativity is counteracted by the repulsion between its lone pairs and the carbanionic center.

-

Why this reagent works: The sulfur atom in

stabilizes the negative charge on the carbon atom via polarizability and resonance (involving

Activation Pathway

The reaction is driven by the high bond dissociation energy of Si–F (approx. 135 kcal/mol). A fluoride source (initiator) attacks the silicon, forming a pentacoordinate silicate, which releases the active nucleophile.

Figure 1: Mechanistic pathway of anion generation and nucleophilic attack.[1] The sulfur atom is critical for stabilizing the 'Anion' stage.

Experimental Protocol

Phase 1: Nucleophilic Addition (C-C Bond Formation)

Objective: Install the

Reagents & Materials:

-

Substrate: Aldehyde or non-enolizable ketone (1.0 equiv).

-

Reagent:

(1.2 – 1.5 equiv). -

Initiator: TBAT (Tetrabutylammonium difluorotriphenylsilicate) (0.05 – 0.1 equiv).

-

Note: TBAT is preferred over TBAF because it is anhydrous and non-hygroscopic. Hydrated fluoride sources can protonate the carbanion prematurely.

-

-

Solvent: THF (Anhydrous), 0.5 M concentration.

Step-by-Step Workflow:

-

Preparation: Flame-dry a two-neck round-bottom flask under argon atmosphere.

-

Charging: Add the carbonyl substrate (1.0 mmol) and

(1.2 mmol) to the flask. Dissolve in anhydrous THF (2 mL). -

Cooling: Cool the mixture to -78 °C (dry ice/acetone bath).

-

Why: Although the

group stabilizes the anion, the species is still temperature-sensitive. Higher temperatures can lead to defluorination or decomposition.

-

-

Initiation: Add TBAT (0.05 mmol, 5 mol%) dissolved in minimum THF slowly via syringe.

-

Reaction: Stir at -78 °C for 1 hour. Monitor by TLC or

F NMR (Look for disappearance of reagent signal at -

Quench: Add saturated aqueous

while still cold. -

Workup: Extract with Et2O or EtOAc (3x). Dry organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Checkpoint: You now have the

Phase 2: Reductive Desulfurization (The "Difluoromethylation" Completion)

Objective: Remove the phenylthio group to yield the final

Reagents:

-

Substrate: Product from Phase 1.

-

Reductant: Tributyltin hydride (

) (1.5 – 2.0 equiv). -

Radical Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv).

-

Solvent: Toluene (degassed).

Step-by-Step Workflow:

-

Setup: Dissolve the Phase 1 product in dry, degassed toluene (0.1 M).

-

Additives: Add

and AIBN. -

Reflux: Heat the mixture to 80–110 °C (reflux) under argon for 2–4 hours.

-

Workup: Cool to room temperature. Remove solvent in vacuo.

-

Tin Removal: Treat the residue with aqueous KF solution (converts tin residues to insoluble polymeric fluorides) or use KF/Silica gel filtration.

-

Purification: Flash chromatography.

Data Summary & Optimization Guide

| Parameter | Standard Condition | Optimization for Difficult Substrates | Reason |

| Initiator | TBAT (5 mol%) | CsF (20 mol%) + 18-Crown-6 | CsF is more robust for sterically hindered ketones but requires strict dryness. |

| Temperature | -78 °C | -78 °C to -40 °C | Warming slightly can push sluggish reactions but increases risk of carbene formation. |

| Solvent | THF | DME or Diglyme | Glymes can chelate cations, increasing the reactivity of the "naked" fluoride. |

| Desulfurization | Tris(trimethylsilyl)silane is a less toxic alternative to tin hydrides. |

Process Visualization

Figure 2: Operational workflow for the two-step difluoromethylation sequence.

Safety & Handling

-

Toxicity: Organotin compounds (

) are neurotoxic. All weighing and reactions involving tin must be performed in a fume hood. Waste must be segregated. -

Fluoride Sensitivity:

is stable in air for short periods but hydrolyzes over time. Store at 4 °C under argon. -

Hydrofluoric Acid Risk: While this protocol uses fluoride salts, accidental contact with strong acids can generate HF. Always have calcium gluconate gel available in the lab.

References

-

Preparation and Reactivity of the Reagent: Hu, J.; Hoge, G.; Kolberg, C. P.; Prakash, G. K. S.; Olah, G. A. "Nucleophilic Difluoromethylation of Carbonyl Compounds Using (Difluoro(phenylthio)methyl)trimethylsilane." Organic Letters, 2003 , 68, 4457. [Link]

-

Mechanistic Review of Fluorine Effects: Hu, J.; Zhang, W.; Ni, C. "Negative Fluorine Effect in Nucleophilic Fluoroalkylation." Journal of the American Chemical Society, 2009 , 131, 16354. [Link]

-

General Review on Nucleophilic Difluoromethylation: Prakash, G. K. S.; Hu, J. "Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Silanes." Accounts of Chemical Research, 2004 , 37, 631. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxidation in Fluoro Alcohols: Mild and Efficient Preparation of Disulfides from Thiols [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

Applications of (Difluoro(phenylthio)methyl)trimethylsilane in organic synthesis.

An In-Depth Guide to the Applications of (Difluoro(phenylthio)methyl)trimethylsilane in Organic Synthesis

Introduction: A Multifaceted Reagent for Modern Fluorine Chemistry

(Difluoro(phenylthio)methyl)trimethylsilane, often abbreviated as PhSCF₂SiMe₃ or TMSCF₂SPh, has emerged as a powerful and versatile reagent in the field of organic synthesis. Its significance lies in its ability to serve as a stable, easy-to-handle precursor for the nucleophilic (phenylthio)difluoromethyl group (PhSCF₂⁻). The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] The difluoromethyl group (CF₂H), in particular, is highly sought after. It acts as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl (OH) or thiol (SH) groups, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets.[1][4]

Unlike many other difluoromethylating agents that may require cryogenic temperatures or the use of strong, non-selective bases, PhSCF₂SiMe₃ offers a milder approach.[5][6] It is a stable liquid that can be readily prepared and stored, providing a reliable method for the fluoride-induced transfer of the "PhSCF₂" group to a wide array of electrophiles.[5] This guide provides a detailed overview of its synthesis, key applications, and experimental protocols, designed for researchers and professionals in organic and medicinal chemistry.

Synthesis of the Reagent

(Difluoro(phenylthio)methyl)trimethylsilane was first prepared in high yield by Prakash, Hu, and Olah under Barbier-type reaction conditions.[5] The synthesis involves the reaction of bromodifluoromethyl phenyl sulfide with magnesium metal and chlorotrimethylsilane. This method provides a practical and efficient route to this valuable reagent.

Core Application: Nucleophilic (Phenylthio)difluoromethylation of Carbonyl Compounds

One of the most fundamental applications of PhSCF₂SiMe₃ is the nucleophilic addition to carbonyl compounds. This reaction provides a direct route to α,α-difluoro-β-hydroxysulfides, which are valuable synthetic intermediates.

Mechanism of Action: Fluoride-Induced Activation

The reaction is typically initiated by a catalytic amount of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium triphenyldifluorosilicate (TBAT). The fluoride ion coordinates to the silicon atom of PhSCF₂SiMe₃, forming a hypervalent pentacoordinate silicate intermediate. This intermediate is highly nucleophilic and readily transfers the (phenylthio)difluoromethyl anion to the electrophilic carbonyl carbon. Subsequent workup liberates the desired difluoromethylated alcohol.[5] This method is particularly advantageous for its applicability to both enolizable and non-enolizable aldehydes and ketones, often providing the corresponding (phenylthio)difluoromethylated alcohols in good to excellent yields.[5]

Caption: Mechanism of fluoride-induced (phenylthio)difluoromethylation.

Protocol 1: General Procedure for Nucleophilic (Phenylthio)difluoromethylation of Aldehydes

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv), (difluoro(phenylthio)methyl)trimethylsilane (1.5 equiv), and anhydrous tetrahydrofuran (THF, 0.2 M).

-

Initiation: Add a catalytic amount of cesium fluoride (CsF, 0.1 equiv).

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Substrate Scope with Carbonyls

This methodology has been successfully applied to a variety of carbonyl compounds, demonstrating its broad utility.

| Substrate (RCHO) | Product | Yield (%) |

| Benzaldehyde | 1-Phenyl-2,2-difluoro-2-(phenylthio)ethanol | 92 |

| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoro-2-(phenylthio)ethanol | 95 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2-difluoro-2-(phenylthio)ethanol | 89 |

| Cinnamaldehyde | 1-(Phenyl)-4,4-difluoro-4-(phenylthio)but-1-en-3-ol | 85 |

| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2,2-difluoro-2-(phenylthio)ethanol | 88 |

| Pivalaldehyde | 1,1-Dimethyl-2,2-difluoro-2-(phenylthio)propan-1-ol | 75 |

| Data adapted from related studies on nucleophilic difluoromethylation.[5] |

Advanced Applications: A Multifunctional Reagent